molecular formula C15H22N2O2 B1380605 tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate CAS No. 1780002-00-7

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Cat. No. B1380605
CAS RN: 1780002-00-7
M. Wt: 262.35 g/mol
InChI Key: BMSHTNGOWZABQM-UHFFFAOYSA-N
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Description

“tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate” is a compound with the CAS Number: 1780002-00-7 . It has a molecular weight of 262.35 . The compound is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

A series of new tert-butyl 2- (substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9,16H2,1-3H3, (H,17,18) .


Chemical Reactions Analysis

The carbamate group in the compound owes its functionality to the structural similarity between amides and carbamates . Carbamates can be structurally considered as “amide-ester” hybrids with chemical reactivity comparable to these two functional groups .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 262.35 .

Scientific Research Applications

Synthesis Techniques

Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is involved in various synthesis techniques in organic chemistry. For instance, it is used in the preparation of hexahydroindolinones through Diels-Alder reactions, showcasing its utility in constructing complex heterocyclic systems. This process involves amido substituted furans, indicating the compound's role in facilitating ring-closure reactions that are pivotal in synthesizing cyclic compounds with potential biological activities (Padwa, Brodney, & Lynch, 2003).

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as a precursor in the synthesis of dopaminergic drugs. For example, racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a compound of interest in the context of dopaminergic activity, is synthesized from derivatives related to this compound. This highlights its importance in the development of therapeutic agents targeting the dopaminergic system (Göksu, SeÇen, & Sütbeyaz, 2006).

Organic Reactions and Derivatives

The tert-butyl carbamate moiety is instrumental in the mild and efficient one-pot Curtius rearrangement, which is a pivotal reaction in organic synthesis for the preparation of Boc-protected amines. This reaction condition is compatible with a variety of substrates, showcasing the versatility of tert-butyl carbamates in synthetic chemistry (Lebel & Leogane, 2005). Furthermore, the compound finds application in the chemoselective transformation of amino protecting groups, demonstrating its utility in the modification and protection of amino groups in complex organic molecules (Sakaitani & Ohfune, 1990).

Crystallography and Molecular Structure

The compound also contributes to the field of crystallography and molecular structure analysis. For example, derivatives of this compound are used in the study of isomorphous crystal structures, where molecules are linked via bifurcated hydrogen and halogen bonds. This research provides valuable insights into the intermolecular interactions that govern the assembly of molecular crystals, which is crucial for the design of new materials with desired physical and chemical properties (Baillargeon et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity. This interaction is crucial as it can modulate the activity of these enzymes, thereby influencing various biochemical pathways. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, organ damage, or other adverse physiological responses. Understanding the dosage threshold is crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and the levels of metabolites within the cell. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .

properties

IUPAC Name

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSHTNGOWZABQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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